molecular formula C20H21ClN4O2 B1682946 3-(4-Chlorophenyl)-1-(1-methyl-3-oxo-2-phenyl-5-propan-2-ylpyrazol-4-yl)urea CAS No. 903895-98-7

3-(4-Chlorophenyl)-1-(1-methyl-3-oxo-2-phenyl-5-propan-2-ylpyrazol-4-yl)urea

Cat. No.: B1682946
CAS No.: 903895-98-7
M. Wt: 384.9 g/mol
InChI Key: PAEBEUZTAPIOIO-UHFFFAOYSA-N
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Description

TC-FPR 43: is a potent agonist of formyl peptide receptor 2 (FPR2), which is involved in various immune responses. The chemical name of TC-FPR 43 is N-(4-Chlorophenyl)-N-[2,3-dihydro-1-methyl-5-(1-methylethyl)-3-oxo-2-phenyl-1H-pyrazol-4-yl]-urea. It has a molecular weight of 384.86 and a molecular formula of C20H21ClN4O2 .

Scientific Research Applications

TC-FPR 43 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reference compound in studies involving formyl peptide receptors.

    Biology: TC-FPR 43 is used to study the role of formyl peptide receptors in immune responses, particularly in neutrophil migration and inflammation.

    Medicine: The compound has potential therapeutic applications in treating inflammatory diseases due to its ability to inhibit neutrophil migration and suppress inflammation.

    Industry: TC-FPR 43 is used in the development of new drugs targeting formyl peptide receptors .

Preparation Methods

The synthesis of TC-FPR 43 involves multiple steps, starting with the preparation of the core pyrazole structure. The reaction conditions typically include the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

TC-FPR 43 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

TC-FPR 43 exerts its effects by binding to formyl peptide receptor 2 (FPR2) and formyl peptide receptor 1 (FPR1). This binding induces calcium flux in cells expressing these receptors, leading to various downstream effects such as inhibition of neutrophil migration and suppression of inflammation. The molecular targets and pathways involved include the activation of G-protein coupled receptors and subsequent signaling cascades .

Comparison with Similar Compounds

TC-FPR 43 is unique in its high potency and selectivity for formyl peptide receptor 2 (FPR2). Similar compounds include:

    FPR Agonist 43: Another dual agonist for formyl peptide receptor 1 (FPR1) and formyl peptide receptor 2 (FPR2).

    Formyl Peptide Receptor Agonists: A class of compounds that target formyl peptide receptors with varying degrees of potency and selectivity.

Compared to these similar compounds, TC-FPR 43 stands out due to its high efficacy in inhibiting neutrophil migration and its potential therapeutic applications in inflammatory diseases .

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(1-methyl-3-oxo-2-phenyl-5-propan-2-ylpyrazol-4-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O2/c1-13(2)18-17(23-20(27)22-15-11-9-14(21)10-12-15)19(26)25(24(18)3)16-7-5-4-6-8-16/h4-13H,1-3H3,(H2,22,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEBEUZTAPIOIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903895-98-7
Record name 3-(4-Chlorophenyl)-1-(1-methyl-3-oxo-2-phenyl-5-propan-2-ylpyrazol-4-yl)urea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0903895987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-CHLOROPHENYL)-1-(1-METHYL-3-OXO-2-PHENYL-5-PROPAN-2-YLPYRAZOL-4-YL)UREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T77D5438IM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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